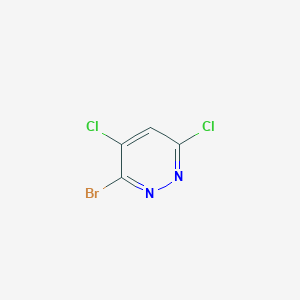![molecular formula C50H66O2 B14080250 (1S)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B14080250.png)
(1S)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1'-Binaphthalene]-2,2'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol is a complex organic compound characterized by its unique binaphthalene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol typically involves multi-step organic reactions. The process often starts with the preparation of the binaphthalene core, followed by the introduction of the isopropyl groups and the hydroxyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production efficiently.
化学反応の分析
Types of Reactions
(1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the binaphthalene core.
Substitution: The isopropyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry
In chemistry, (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine
Industry
Industrially, (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
(1R)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol: A stereoisomer with different biological activity.
(1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-dione: A similar compound with ketone groups instead of hydroxyl groups.
Uniqueness
The uniqueness of (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol lies in its specific stereochemistry and the presence of hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C50H66O2 |
|---|---|
分子量 |
699.1 g/mol |
IUPAC名 |
1-[2-hydroxy-3-[2,4,6-tri(propan-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-yl]-3-[2,4,6-tri(propan-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C50H66O2/c1-27(2)35-23-39(29(5)6)45(40(24-35)30(7)8)43-21-33-17-13-15-19-37(33)47(49(43)51)48-38-20-16-14-18-34(38)22-44(50(48)52)46-41(31(9)10)25-36(28(3)4)26-42(46)32(11)12/h21-32,51-52H,13-20H2,1-12H3 |
InChIキー |
DQHUFASTYWHBGA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=C3CCCCC3=C2)C4=C5CCCCC5=CC(=C4O)C6=C(C=C(C=C6C(C)C)C(C)C)C(C)C)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



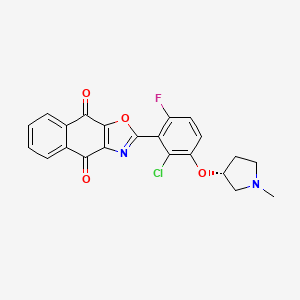
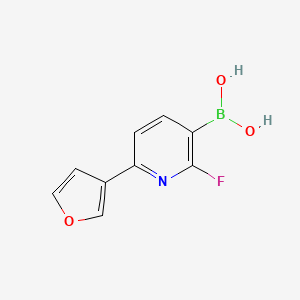
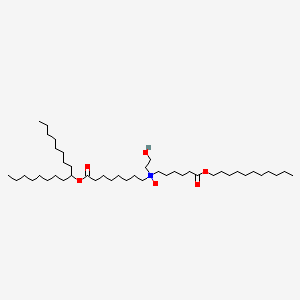
![[4-Methyl-2-(prop-2-en-1-yl)phenoxy]acetic acid](/img/structure/B14080197.png)
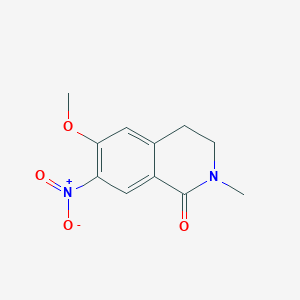
![4-[(E)-(Hydrazinylmethylidene)amino]butyl carbamimidothioate](/img/structure/B14080208.png)
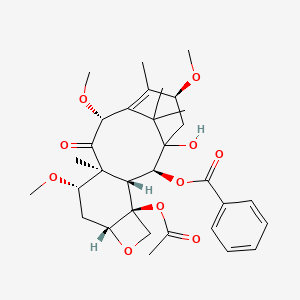
![4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline](/img/structure/B14080218.png)
![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide](/img/structure/B14080229.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14080236.png)

![N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine](/img/structure/B14080247.png)
